molecular formula C9H10N2O B14694087 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide CAS No. 35105-36-3

9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide

Cat. No.: B14694087
CAS No.: 35105-36-3
M. Wt: 162.19 g/mol
InChI Key: FJDXOLDAFYRNBO-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide is a compound that belongs to the class of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The 9-azabicyclo[4.2.1]nonane framework is a key structural component in several natural and synthetic alkaloids, which are known for their significant biological activities and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide can be achieved through various synthetic routes. One common method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is typically carried out under the action of a three-component catalytic system consisting of cobalt (II) acetylacetonate, diphosphine, and zinc iodide . The reaction yields the desired azabicyclic compounds in high yields (79-95%) and involves mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic systems and reaction conditions could be employed for large-scale production.

Mechanism of Action

The mechanism of action of 9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide involves its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence neurotransmitter release and neuronal signaling pathways, which are crucial for various physiological processes .

Properties

CAS No.

35105-36-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide

InChI

InChI=1S/C9H10N2O/c10-9(12)11-7-3-1-2-4-8(11)6-5-7/h1-8H,(H2,10,12)

InChI Key

FJDXOLDAFYRNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(N2C(=O)N)C=C1

Origin of Product

United States

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